![molecular formula C18H16N6S B7499468 4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B7499468.png)
4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine, commonly known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTP is a triazole-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In
Mecanismo De Acción
The exact mechanism of action of MPTP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. MPTP has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including DNA topoisomerase II and protein kinase C. Additionally, MPTP has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, through the regulation of NF-κB signaling.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. In cancer cell lines, MPTP has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In animal models of inflammation, MPTP has been shown to reduce the production of inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. Additionally, MPTP has been shown to have antimicrobial effects against various bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPTP is its broad range of biological activities, making it a potential candidate for the treatment of a variety of diseases. Additionally, MPTP has been shown to be relatively non-toxic in animal studies, suggesting that it may have a favorable safety profile. However, one of the main limitations of MPTP is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of MPTP. One area of interest is the development of novel formulations of MPTP that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MPTP and its potential therapeutic applications in various diseases. Finally, the development of MPTP derivatives with improved potency and selectivity may lead to the development of more effective therapies for a variety of diseases.
Métodos De Síntesis
MPTP can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitropyridine with 4-pyrazol-1-ylbenzyl mercaptan to yield 4-[4-methyl-5-(4-pyrazol-1-ylbenzylthio)-1,2,4-triazol-3-yl]pyridine. This compound can then be further reacted with sodium hydride and methyl iodide to yield the final product, 4-[4-methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine.
Aplicaciones Científicas De Investigación
MPTP has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. In cancer research, MPTP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MPTP has also been shown to exhibit potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, MPTP has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Propiedades
IUPAC Name |
4-[4-methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c1-23-17(15-7-10-19-11-8-15)21-22-18(23)25-13-14-3-5-16(6-4-14)24-12-2-9-20-24/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPAFWIYVKNQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)N3C=CC=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

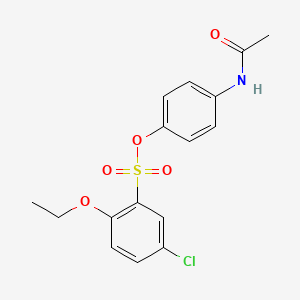
![N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499391.png)
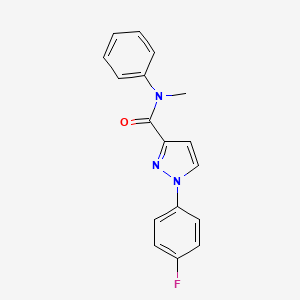
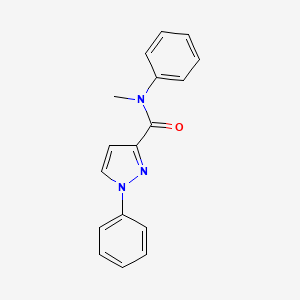
![2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499431.png)
![1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone](/img/structure/B7499433.png)
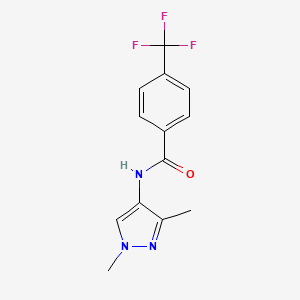
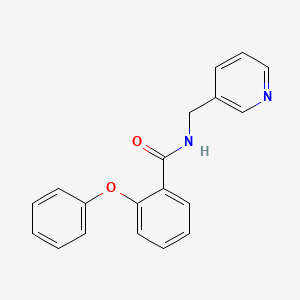
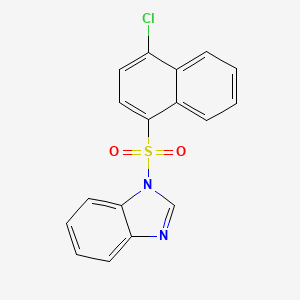
![(6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499453.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7499455.png)
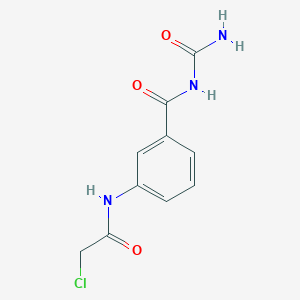
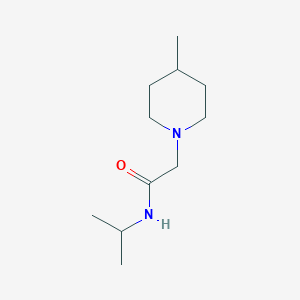
![N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide](/img/structure/B7499478.png)